molecular formula C20H22N2O2 B2391122 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941954-09-2

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2391122
CAS RN: 941954-09-2
M. Wt: 322.408
InChI Key: DZKBMXBIJFWCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as IBTQ, is a chemical compound that has gained significant attention in the scientific research community. It is a member of the tetrahydroquinoline family and is known for its unique chemical structure and potential applications in various fields.

Scientific Research Applications

Inhibitor of Acetylcholinesterase Enzyme

This compound has been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms . The synthesized carboxamides showed a strong potency in inhibiting AChE . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model .

Drug Discovery

The compound is used in drug discovery due to its unique properties. Its versatility makes it a valuable tool in various fields.

Organic Synthesis

It is also used in organic synthesis. The compound’s unique structure and properties make it a useful tool in the synthesis of complex organic molecules.

Material Science

In the field of material science, the compound’s unique properties can be leveraged for the development of new materials.

Antimicrobial Potential

Similar compounds have been synthesized and evaluated for their antimicrobial potential . They have been tested against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Neurodegenerative Disease Treatment

The compound’s ability to inhibit AChE makes it a potential candidate for the treatment of neurodegenerative diseases . It could potentially be used to increase the level of ACh in the synaptic cleft, counteracting the damage caused by atrophy of Meynert nucleus basalis in the brain observed in AD patients .

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)13-22-18-10-9-17(12-16(18)8-11-19(22)23)21-20(24)15-6-4-3-5-7-15/h3-7,9-10,12,14H,8,11,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKBMXBIJFWCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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